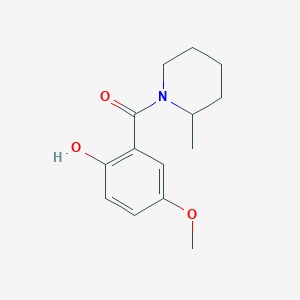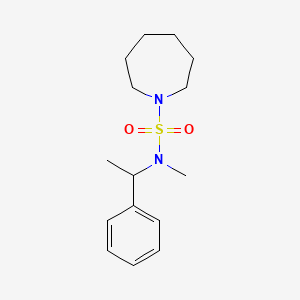
Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate, also known as MPTC, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTC belongs to a class of compounds known as sulfonyl-containing pyrrolidines, which have been found to exhibit a range of biological activities.
作用機序
The exact mechanism of action of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
Studies have shown that Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has also been found to have anti-oxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate is that it has been shown to be relatively non-toxic in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate, including the optimization of its synthesis and the development of more potent analogs. Further studies are also needed to elucidate the exact mechanism of action of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate and to determine its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, studies are needed to determine the pharmacokinetic and pharmacodynamic properties of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate in vivo, which will be important for its further development as a therapeutic agent.
合成法
Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 2-methoxycarbonylthiophene-3-carboxylic acid with methylamine, followed by the addition of sulfonyl chloride and pyrrolidine. Other methods include the use of N-protected amino acids and sulfonyl chlorides as starting materials.
科学的研究の応用
Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S2/c1-18-11(14)8-4-3-6-13(8)21(16,17)9-5-7-20-10(9)12(15)19-2/h5,7-8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCBHRVBBKRBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492631.png)
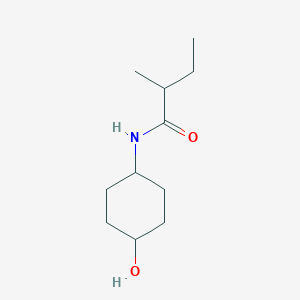
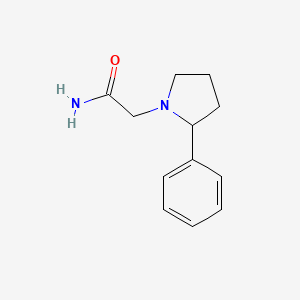
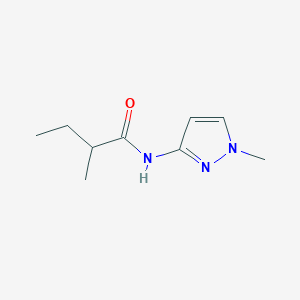
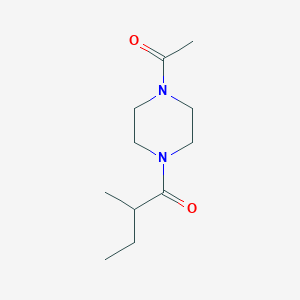
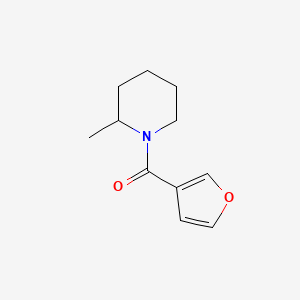
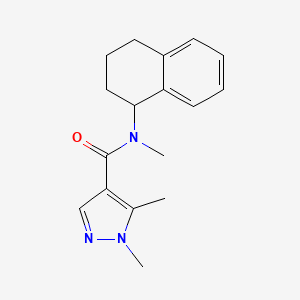
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492689.png)
